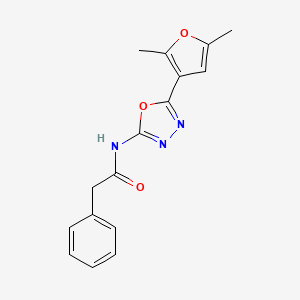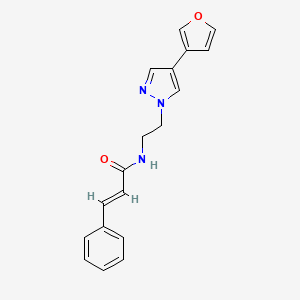
6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to possess various biological activities, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves the inhibition of specific enzymes, leading to the modulation of various cellular processes. The compound binds to the active site of the enzyme and disrupts its function, thereby preventing the enzyme from carrying out its normal physiological function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, it has been shown to improve cognitive function and memory in animal models, indicating its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in lab experiments are its potent inhibitory activity against various enzymes, making it a useful tool for studying the role of these enzymes in cellular processes. However, the limitations of this compound include its low solubility in water, which can make it challenging to use in certain experimental conditions.
Orientations Futures
There are several future directions for the research and development of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide. These include the exploration of its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide involves the reaction of ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate with 3-pyridinecarboxaldehyde in the presence of a suitable catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound.
Applications De Recherche Scientifique
The potential applications of 6-ethoxy-N-(pyridin-3-yl)pyrimidine-4-carboxamide in scientific research are vast. This compound has been found to exhibit potent inhibitory activity against various enzymes, including protein kinase C, cyclin-dependent kinase 2, and glycogen synthase kinase 3β. These enzymes play a crucial role in the regulation of various cellular processes, and their inhibition can have significant therapeutic implications.
Propriétés
IUPAC Name |
6-ethoxy-N-pyridin-3-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-18-11-6-10(14-8-15-11)12(17)16-9-4-3-5-13-7-9/h3-8H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGPSHPDAXYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(2-fluorophenyl)-1-methyl-3-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623851.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2623852.png)

![N-cyclohexyl-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623854.png)
![1,7-dimethyl-3-propyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623855.png)



![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2623861.png)


![1-[7-(Trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]prop-2-en-1-one](/img/structure/B2623868.png)
